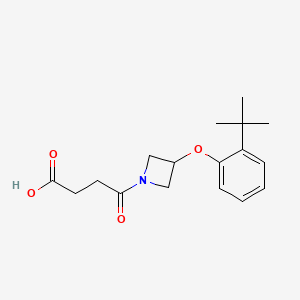
4-(3-(2-Tert-butylphenoxy)azetidin-1-yl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “US8586571, 12” is a heterocyclic compound that has shown significant potential in various scientific and industrial applications. This compound is a derivative of N-acyl-N-phenylpiperazine and has been found useful for the prophylaxis or treatment of diabetes .
Preparation Methods
The synthetic routes for “US8586571, 12” involve several steps, including the reaction of tertiary propargyl alcohol with carbon monoxide and water in an organic solvent under a palladium catalytic system . This method allows for the direct construction of a highly optically active allenoic acid compound with axial chirality in one step. Industrial production methods typically involve large-scale synthesis using similar catalytic systems to ensure high yield and purity.
Chemical Reactions Analysis
“US8586571, 12” undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
The compound “US8586571, 12” has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential to inhibit the binding of retinol-binding protein 4 and transthyretin, which are involved in the transport of retinol (vitamin A) in the blood . In medicine, it is being explored for its potential use in the treatment of diabetes due to its ability to modulate glucose levels . Industrially, it is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of “US8586571, 12” involves its ability to inhibit the binding of retinol-binding protein 4 and transthyretin. This inhibition disrupts the transport of retinol in the blood, which can have various physiological effects. The molecular targets of this compound include the retinol-binding protein 4 and transthyretin, and the pathways involved are related to retinol transport and metabolism .
Comparison with Similar Compounds
“US8586571, 12” can be compared with other similar compounds such as derivatives of N-acyl-N-phenylpiperazine and substituted 4-phenylpiperidines . These compounds share similar structural features but differ in their specific functional groups and biological activities. For example, while “US8586571, 12” is primarily used for its effects on retinol transport, other derivatives may have different therapeutic targets or industrial applications. The uniqueness of “US8586571, 12” lies in its specific inhibition of retinol-binding protein 4 and transthyretin, making it particularly valuable for research and therapeutic purposes.
Properties
Molecular Formula |
C17H23NO4 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
4-[3-(2-tert-butylphenoxy)azetidin-1-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)13-6-4-5-7-14(13)22-12-10-18(11-12)15(19)8-9-16(20)21/h4-7,12H,8-11H2,1-3H3,(H,20,21) |
InChI Key |
PSHYFYJKCNFREU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OC2CN(C2)C(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















